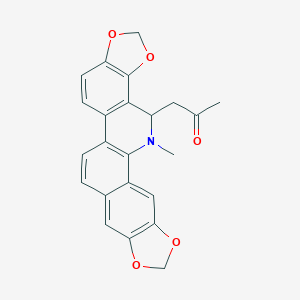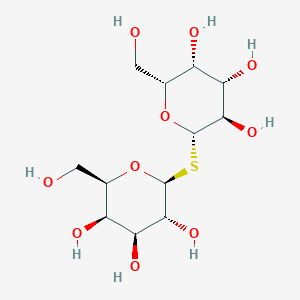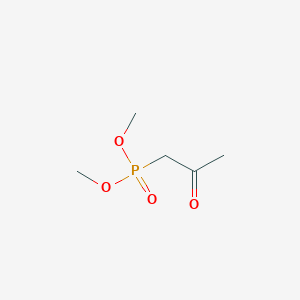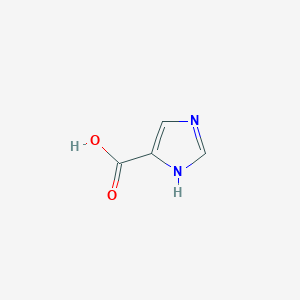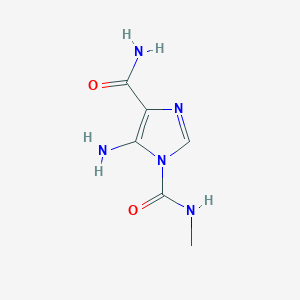
5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide
説明
5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide, also known as 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, is a compound with the molecular formula C6H9N5O2 . It is a metabolite of Temozolomide, an imidazotetrazine alkylating agent and antineoplastic .
Synthesis Analysis
The synthesis of 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide can be achieved from 5-Amino-4-imidazolecarboxamide and N-Methyl-1-iMidazolecarboxaMide .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H9N5O2. It has a molecular weight of 183.168 . The exact mass is 183.075623 .Chemical Reactions Analysis
This compound is an intermediate in the generation of inosine monophosphate . It has been used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . The molecular formula is C6H9N5O2 and the molecular weight is 183.168 . The exact mass is 183.075623 .科学的研究の応用
Application in Ophthalmology
- Summary of Application : 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide, also known as AICAR, has been used in the treatment of corneal fibrosis caused by alkali injuries. The activation of 5′-adenosine monophosphate-activated protein kinase (AMPK) by AICAR inhibits TGF-β1-induced fibrosis in corneal fibroblasts after alkali injury .
- Methods of Application : Mouse models of corneal alkali burn were produced by placing 2-mm-diameter filter paper soaked in 0.1-N NaOH on the right cornea for 30 seconds. These models were then treated with AICAR 4 times daily for 21 days .
- Results : Alkali injury induced the upregulation of TGF-β1 expression, which led to increased α-smooth muscle actin (α-SMA) and fibronectin synthesis and myofibroblast differentiation. AMPK activation by AICAR significantly suppressed TGF-β1 and ECM protein expression .
Application in Leukemia Treatment
- Summary of Application : 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide, also known as Acadesine, is an AMP-activated protein kinase activator which is used for the treatment of acute lymphoblastic leukemia (ALL) .
Application in Diabetes Treatment
- Summary of Application : 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide, also known as Acadesine, may have applications in treating disorders such as diabetes .
Application in Cardiac Ischemic Injury Treatment
- Summary of Application : 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide, also known as AICAR, has been used clinically to treat and protect against cardiac ischemic injury . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery .
Application in Mantle Cell Lymphoma Treatment
将来の方向性
5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide has been of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle . It has potent anti-inflammatory and pro-resolving properties in inflammation which are contributing to a reduction of inflammatory edema and antinociception .
特性
IUPAC Name |
5-amino-1-N-methylimidazole-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQNTADHDRGUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C=NC(=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide | |
CAS RN |
188612-53-5 | |
| Record name | 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188612535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-1-N-methyl-1H-imidazol-1,4-dicarboxamid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-N1-METHYL-1H-IMIDAZOLE-1,4-DICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV6QW7887S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)




